molecular formula C36H25ClCrN4Na2O7S+2 B13734315 Disodium;1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol;chromium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid

Disodium;1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol;chromium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid

Cat. No.: B13734315
M. Wt: 791.1 g/mol
InChI Key: OXMRQWZNALNKNH-UHFFFAOYSA-N
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Description

Disodium;1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol;chromium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid is a complex organic compound with significant applications in various fields. This compound is known for its vibrant color properties, making it useful in dyeing and pigmentation processes. It is also recognized for its potential antimicrobial and cytotoxic activities, which have been explored in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the diazotization of 5-chloro-2-hydroxyaniline followed by coupling with naphthalen-2-ol. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.

Industrial Production Methods

Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The azo groups can be reduced to form amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has been extensively studied for its applications in:

    Chemistry: Used as a dye and pigment in various chemical processes.

    Biology: Investigated for its antimicrobial properties against various bacterial strains.

    Medicine: Explored for its cytotoxic effects on cancer cell lines, particularly colorectal carcinoma cells.

    Industry: Utilized in textile dyeing, printing, and other industrial applications

Mechanism of Action

The compound exerts its effects through several mechanisms:

    Antimicrobial Activity: Disrupts bacterial cell walls and inhibits essential enzymes.

    Cytotoxic Activity: Induces apoptosis in cancer cells by interfering with cell cycle progression and promoting oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • Disodium;1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol
  • Chromium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid

Uniqueness

This compound is unique due to its combination of azo and chromium complexes, which impart distinct color properties and biological activities. Its structural complexity allows for diverse applications in various fields, setting it apart from simpler azo compounds .

Properties

Molecular Formula

C36H25ClCrN4Na2O7S+2

Molecular Weight

791.1 g/mol

IUPAC Name

disodium;1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol;chromium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid

InChI

InChI=1S/C20H14N2O5S.C16H11ClN2O2.Cr.2Na/c23-16-10-9-12-5-1-2-6-13(12)19(16)21-22-20-15-8-4-3-7-14(15)18(11-17(20)24)28(25,26)27;17-11-6-8-14(20)13(9-11)18-19-16-12-4-2-1-3-10(12)5-7-15(16)21;;;/h1-11,23-24H,(H,25,26,27);1-9,20-21H;;;/q;;;2*+1

InChI Key

OXMRQWZNALNKNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)Cl)O)O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)O)O)O.[Na+].[Na+].[Cr]

Origin of Product

United States

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